Ethyl 4-acetylbenzoate
Description
Ethyl 4-acetylbenzoate (CAS: 38430-55-6) is an aromatic ester with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . It is a white to off-white crystalline powder with a melting point of 55–57°C and a boiling point of 310°C at 760 mmHg. The compound is sparingly soluble in water but dissolves in organic solvents like chloroform and ethyl acetate . Its structure combines a benzoate ester with an acetyl group at the para position, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl 4-acetylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOAPLPTWAXAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344980 | |
| Record name | Ethyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38430-55-6 | |
| Record name | Ethyl 4-acetylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4-acetylbenzoic acid (1,000 g, 6.1 mol) is dissolved in ethanol (2 L) and treated with concentrated sulfuric acid (10 mL) at 0°C. The mixture is refluxed at 80°C for 3 hours, facilitating protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent water elimination. The reaction’s exothermic nature necessitates controlled temperature escalation to prevent side reactions such as dehydration or ketone oxidation.
Workup and Purification
Post-reaction, ethanol is removed under reduced pressure, and the residue is extracted with ethyl acetate. Sequential washing with saturated brine removes residual acid and polar impurities, while anhydrous sodium sulfate ensures thorough drying. Chromatographic purification using a 10:1 petroleum ether-ethyl acetate mixture yields this compound as a white solid (1,077 g, 92%). Large-scale implementations (>1 kg) demonstrate robust reproducibility, underscoring the method’s industrial viability.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
-
¹H NMR (CDCl₃, 600 MHz): δ 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).
The absence of residual starting material peaks in the NMR spectrum and high mass spectral purity (>95%) validate the efficacy of this route.
Two-Step Synthesis via Oxidation of 4-Methyl Acetophenone
For scenarios where 4-acetylbenzoic acid is unavailable, a two-step synthesis starting from 4-methyl acetophenone offers a viable alternative. This method combines oxidation to 4-acetylbenzoic acid followed by esterification.
Reaction Conditions
4-Methyl acetophenone (100 kg) is oxidized using potassium permanganate (75 kg) in aqueous zinc chloride (12 kg) at 48–55°C. Batched addition of KMnO₄ mitigates runaway exotherms, while zinc chloride stabilizes intermediates and enhances selectivity. After 1.5 hours of stirring, the mixture is cooled to 17–22°C, and manganese dioxide byproducts are removed via centrifugation.
Purification of 4-Acetylbenzoic Acid
The crude product is refluxed with anhydrous acetic acid (595 kg) to dissolve impurities, followed by hot filtration and recrystallization. This yields 4-acetylbenzoic acid with ≥96.5% purity and a melting point of 205°C. The process achieves an 87% yield (10.0 g from 11.0 g crude) in laboratory-scale trials.
Esterification to this compound
The purified 4-acetylbenzoic acid undergoes esterification under conditions identical to Section 1.1, affording this compound in 92% yield. This tandem approach is particularly advantageous for bulk production, as it integrates precursor synthesis and downstream derivatization into a unified workflow.
Comparative Analysis of Synthetic Routes
The table below contrasts the direct and two-step methods across critical parameters:
The direct method excels in efficiency and yield but requires access to 4-acetylbenzoic acid. Conversely, the two-step route offers self-sufficiency at the cost of additional purification steps.
Process Optimization and Industrial Considerations
Catalyst Loading and Temperature Effects
In direct esterification, sulfuric acid (0.5–1% v/v) optimally balances catalytic activity and corrosivity. Exceeding 1% risks side reactions, including sulfonation of the aromatic ring. Reflux temperatures (80°C) ensure rapid equilibration, while lower temperatures prolong reaction times.
Chemical Reactions Analysis
Reduction Reactions
The acetyl group undergoes selective reduction while preserving the ester functionality. Sodium borohydride (NaBH) in ethanol reduces the ketone to a secondary alcohol:
Reaction :
Hydrolysis and Saponification
The ester group hydrolyzes under acidic or basic conditions:
Acidic Hydrolysis
Produces 4-acetylbenzoic acid and ethanol:
Basic Hydrolysis
Yields the carboxylate salt:
Kinetics : Base-catalyzed hydrolysis follows second-order kinetics, with rate dependence on hydroxide ion concentration .
Participation in Cyclization Reactions
This compound serves as a precursor in synthesizing heterocycles. For example, under microwave irradiation , it forms coumarin derivatives via Pechmann condensation:
| Reaction Type | Conditions | Catalyst | Yield |
|---|---|---|---|
| Coumarin formation | Microwave, solvent-free | Yb(OTf) | 93–98% |
Mechanism : The acetyl group activates the ring for electrophilic attack, facilitating cyclization .
Oxidation and Decomposition
Thermal decomposition above 440°C produces methane and carbon dioxide through decarboxylation :
Byproducts : Trace amounts of ethenone (HC=C=O) may form under oxidative conditions .
Metal-Catalyzed Reactions
Palladium-catalyzed alkoxycarbonylation with potassium aryltrifluoroborates generates aryl esters :
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| Potassium aryltrifluoroborate | Pd(OAc) | 70°C, CHCN/HO | 72–93% |
Spectroscopic Characterization
-
δ 8.11 ppm (d, aromatic H)
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δ 4.39 ppm (q, OCHCH)
-
δ 2.63 ppm (s, COCH)
Scientific Research Applications
Ethyl 4-acetylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-acetylbenzoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 4-acetylbenzoic acid and ethanol . This hydrolysis reaction is catalyzed by esterases and occurs under both acidic and basic conditions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The acetyl group in this compound increases molecular weight and polarity compared to Ethyl 4-methylbenzoate, leading to higher melting and boiling points .
- Ester Chain Length : Replacing the ethyl group in this compound with a methyl group (Mthis compound) reduces molecular weight by ~14 g/mol and lowers boiling point by ~15°C .
- Electron-Withdrawing Groups : Ethyl 4-nitrobenzoate has a nitro group, which enhances thermal stability but reduces solubility in polar solvents compared to this compound .
Reactivity in Catalytic Reactions
This compound is prone to transesterification under basic conditions, as observed in hydrogenation studies where it reacts with isopropanol to form byproducts . In contrast, Ethyl 4-chlorobenzoate (boiling point: 240–242°C) is more stable under similar conditions due to the electron-withdrawing chlorine substituent .
Biological Activity
Ethyl 4-acetylbenzoate (C11H12O3) is an organic compound that has garnered attention in scientific research due to its diverse biological activities and applications. This article explores its biological activity, including its role in drug development, enzyme interactions, and potential therapeutic uses.
This compound is a colorless liquid with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| CAS Number | 38430-55-6 |
| Solubility | Soluble in ethanol and ether; insoluble in water |
This compound can be synthesized through the esterification of 4-acetylbenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction is conducted under reflux conditions at approximately 80°C for several hours.
The mechanism of action involves its interaction with various enzymes, particularly those involved in ester hydrolysis. This compound acts as a substrate for enzymes, leading to the formation of 4-acetylbenzoic acid and ethanol, which may further participate in biochemical pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound derivatives. For instance, it serves as a precursor in the synthesis of compounds that inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. A notable derivative synthesized from this compound demonstrated significant inhibitory potency against recombinant human DHFR (IC50 = 0.42 µM) and exhibited cytotoxic effects on various tumor cell lines .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of several enzymes. Its derivatives have shown weak inhibition against thymidylate synthase from various sources, indicating potential applications in cancer therapy . The ability to modulate enzyme activity makes it a valuable compound for further pharmacological exploration.
Antioxidant Properties
Compounds derived from this compound have been evaluated for their antioxidant activity. Research indicates that certain derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Synthesis of Antifolate Compounds : this compound has been utilized in the synthesis of antifolate compounds that target DHFR. These studies demonstrate that structural modifications can enhance biological activity, providing insights into the design of more effective therapeutic agents .
- Biochemical Assays : In biochemical assays, this compound has been used as a substrate to study enzyme-catalyzed reactions, contributing to a better understanding of metabolic pathways involving benzoic acid derivatives.
Safety and Handling
When handling this compound, appropriate personal protective equipment should be used due to its potential hazards. Safety data sheets recommend avoiding exposure to skin and eyes and ensuring proper ventilation during use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ethyl 4-acetylbenzoate, and how can reaction yields be improved?
- Methodological Answer : this compound is synthesized via esterification of 4-acetylbenzoic acid with ethanol under acidic catalysis. Key parameters include temperature control (55–57°C for purification ), stoichiometric ratios, and catalyst selection (e.g., sulfuric acid). To improve yield, consider refluxing with molecular sieves to remove water, thereby shifting equilibrium. Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) enhances purity. Comparative studies of alternative catalysts (e.g., enzymatic or ionic liquid-based systems) may further optimize efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical: the aromatic protons in this compound appear as doublets (δ 8.00–7.70 ppm for benzoate protons), while the acetyl group resonates near δ 2.5–2.8 ppm . Infrared (IR) spectroscopy confirms ester (C=O stretch at ~1720 cm⁻¹) and acetyl (C=O at ~1680 cm⁻¹) functionalities. Mass spectrometry (MS) should show a molecular ion peak at m/z 192.21 (C₁₁H₁₂O₃⁺). Cross-validate results with computational methods (e.g., density functional theory for predicted spectral data) to resolve ambiguities .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool (<25°C), dry environment in airtight containers to prevent hydrolysis . In case of accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists. For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic activity of this compound in annulation reactions?
- Methodological Answer : this compound’s acetyl group can act as an electrophilic partner in [3+2] annulation reactions. Design experiments using aminocyclopropanes as nucleophiles under transition-metal catalysis (e.g., Rh or Pd). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane vs. toluene) and temperature (40–80°C). Compare enantiomeric excess using chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound derivatives?
- Methodological Answer : Discrepancies in spectroscopic or reactivity data may arise from solvent effects, conformational flexibility, or impurities. For example, if experimental NMR shifts deviate from DFT predictions, re-examine solvent models (e.g., implicit vs. explicit solvation) or consider dynamic effects via molecular dynamics simulations. Validate synthetic intermediates using single-crystal X-ray diffraction to confirm structural assignments .
Q. How can substituent effects on this compound’s reactivity be systematically studied?
- Methodological Answer : Synthesize analogs with substituents at the para position (e.g., cyano, hydroxy, or methoxy groups) and compare their reactivity in ester hydrolysis or nucleophilic acyl substitution. Use Hammett plots to correlate substituent σ values with reaction rates. For kinetic studies, employ stopped-flow UV-Vis spectroscopy to track intermediate formation. Statistical analysis (e.g., ANOVA) identifies significant electronic or steric effects .
Data Presentation and Analysis Guidelines
- Raw Data Management : Organize spectral data (NMR, IR) in appendices, with processed data (e.g., integration values, coupling constants) in the main text. Use tables to compare yields, melting points, and spectroscopic results across synthetic batches .
- Statistical Rigor : Report standard deviations for triplicate experiments and use tools like Grubbs’ test to identify outliers. For conflicting literature data, perform meta-analyses to identify methodological inconsistencies (e.g., solvent purity, calibration standards) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
